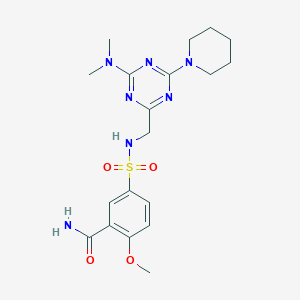

![molecular formula C18H21N5O3 B2752988 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide CAS No. 900011-33-8](/img/structure/B2752988.png)

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

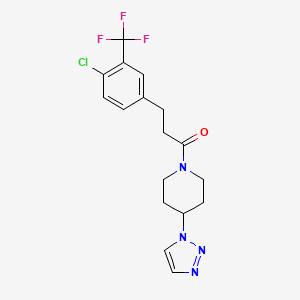

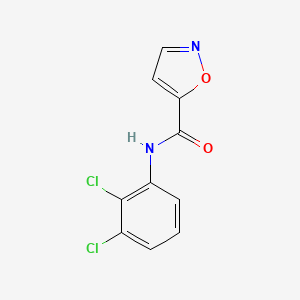

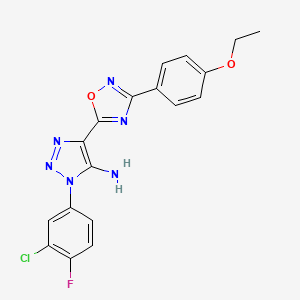

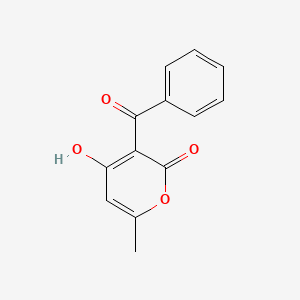

The compound “2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system, considered as a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have gained significant attention due to their biological and pharmacological activities .

Synthesis Analysis

The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported in the literature . The synthesis involves the formation of a linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .Applications De Recherche Scientifique

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. For instance, studies have focused on designing and synthesizing these compounds to test their effectiveness against various cancer cell lines. Some derivatives have shown potent anticancer activity, indicating their potential as therapeutic agents in cancer treatment. The modification of these compounds, such as introducing different substituents, has been a key strategy to enhance their anticancer properties (Kandeel et al., 2012), (Al-Sanea et al., 2020).

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine compounds have also been explored for their antimicrobial effects. The synthesis of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety has led to compounds with significant antimicrobial activities against a range of bacterial and fungal strains. This research underscores the potential of these derivatives in developing new antimicrobial agents (Bondock et al., 2008), (El-sayed et al., 2017).

Drug Delivery Systems

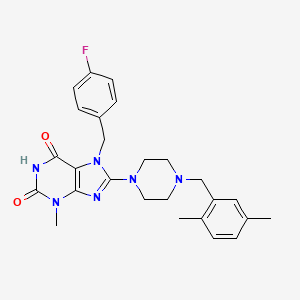

The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, such as solubility and bioavailability, have been a focus to enhance their clinical applicability. Nanosystem approaches, including the use of albumin nanoparticles and liposomes, have been investigated to improve the solubility and pharmacokinetic profiles of these compounds, potentially overcoming barriers to their clinical development as drug candidates (Vignaroli et al., 2016).

Imaging and Diagnostic Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been explored as ligands for imaging receptors, such as the peripheral benzodiazepine receptor (PBR), using positron emission tomography (PET). These compounds have shown high affinity and selectivity, indicating their utility in neuroimaging and the study of neuroinflammatory processes, which are crucial in various neurodegenerative disorders (Damont et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit cytotoxic activity against various human cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it might interact with its targets by binding to specific enzymes or receptors, thereby inhibiting their function . This could lead to changes in cellular processes, such as cell proliferation or apoptosis .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell proliferation and apoptosis . These effects could be due to the inhibition of key enzymes or receptors in these pathways.

Result of Action

Based on the reported cytotoxic activity of similar compounds, it’s plausible that this compound may induce cell death (apoptosis) in cancer cells .

Propriétés

IUPAC Name |

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-11-6-12(2)16(13(3)7-11)21-15(25)9-22-10-19-17-14(18(22)26)8-20-23(17)4-5-24/h6-8,10,24H,4-5,9H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGAJGABBOBGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)